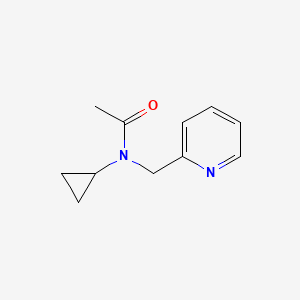
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclic amine that contains a piperazine ring and a cyclopropyl group. It is a white crystalline powder that is soluble in water and organic solvents. CPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone acts as a competitive antagonist at the NMDA receptor, binding to the receptor and preventing the binding of other ligands. This results in the inhibition of the receptor's function, leading to a decrease in calcium influx and subsequent neurotransmitter release. This mechanism of action has been implicated in the potential therapeutic effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone.
Biochemical and Physiological Effects:
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin. Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitter systems. However, Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone also has limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several areas of future research that could be pursued with Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more selective NMDA receptor antagonists, which could have therapeutic applications in a variety of neurological disorders. Another area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the role of the NMDA receptor in addiction and substance abuse. Finally, further studies could be conducted to explore the anti-inflammatory effects of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone and its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-propan-2-ylpiperazine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-propan-2-ylpiperazine with cyclopropyl isocyanate. Both methods result in the formation of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a white crystalline powder.
Aplicaciones Científicas De Investigación
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research involves the use of Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in learning and memory, and Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to selectively block this receptor.
Propiedades
IUPAC Name |
cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)12-5-7-13(8-6-12)11(14)10-3-4-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARKNVRLIOOPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-(4-propan-2-ylpiperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[(2-phenoxyacetyl)amino]carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501403.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)



![N-[3-[2-(1,3-benzothiazol-2-yl)ethylamino]-3-oxopropyl]thiophene-3-carboxamide](/img/structure/B7501440.png)
![3-methylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7501454.png)


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)

![1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)